3-(Methoxymethyl)piperidine-1-sulfonyl chloride

Description

Molecular Architecture and Conformational Analysis

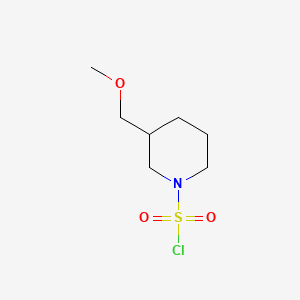

The molecular architecture of this compound centers around a six-membered piperidine ring bearing two distinct functional groups that significantly influence its three-dimensional structure and conformational behavior. The compound possesses the molecular formula C₇H₁₄ClNO₃S with a molecular weight of 227.71 g/mol. The structural complexity arises from the presence of a methoxymethyl substituent at the 3-position of the piperidine ring and a sulfonyl chloride group attached to the nitrogen atom.

The piperidine ring adopts a chair conformation as the most stable arrangement, similar to cyclohexane, but with the nitrogen atom providing additional conformational flexibility through its ability to undergo pyramidal inversion. The methoxymethyl group at the 3-position introduces an asymmetric center, creating the potential for stereoisomeric forms with distinct spatial arrangements. This substituent consists of a methoxy group (-OCH₃) connected through a methylene bridge (-CH₂-) to the piperidine carbon, providing both steric bulk and electronic effects that influence the overall molecular geometry.

The sulfonyl chloride functional group attached to the piperidine nitrogen represents a highly electrophilic center characterized by the sulfur atom in a tetrahedral coordination environment. The sulfur atom forms double bonds with two oxygen atoms and single bonds with the nitrogen and chlorine atoms, creating a geometry that places significant electron density around the sulfur center while maintaining the chlorine as an excellent leaving group. This arrangement results in a highly polarized sulfur-chlorine bond that contributes to the compound's reactivity profile.

Conformational analysis reveals that the methoxymethyl substituent can adopt multiple rotational conformations around the C-C and C-O bonds, leading to different spatial orientations relative to the piperidine ring. The most favorable conformations minimize steric interactions between the methoxymethyl group and the ring hydrogens while maintaining optimal electronic interactions. The sulfonyl chloride group, being attached to the nitrogen atom, experiences less conformational freedom due to the partial double bond character between sulfur and nitrogen that restricts rotation around the S-N bond.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various proton environments within the molecule. The methoxy group appears as a sharp singlet around 3.4-3.8 parts per million, representing the three equivalent methyl protons. The methylene bridge connecting the methoxy group to the piperidine ring typically manifests as a doublet due to coupling with the adjacent ring proton.

The piperidine ring protons display a complex multipicity pattern reflecting the different chemical environments and coupling relationships within the six-membered ring system. The protons adjacent to the nitrogen atom experience deshielding effects from the electronegative nitrogen and the electron-withdrawing sulfonyl chloride group, appearing further downfield compared to other ring protons. The axial and equatorial protons in the chair conformation exhibit distinct chemical shifts and coupling patterns that provide information about the preferred conformational state.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule with characteristic signals for each carbon environment. The methoxy carbon appears around 55-60 parts per million, while the methylene carbon of the methoxymethyl group typically resonates around 70-75 parts per million due to the deshielding effect of the adjacent oxygen atom. The piperidine ring carbons exhibit signals in the aliphatic region, with the carbon bearing the methoxymethyl substituent showing a distinct downfield shift compared to unsubstituted ring carbons.

Infrared spectroscopy provides crucial information about the functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of specific molecular features. The sulfonyl chloride group exhibits strong absorption bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to the asymmetric and symmetric sulfur-oxygen stretching vibrations respectively. These bands are typically among the strongest in the infrared spectrum due to the highly polar nature of the sulfur-oxygen bonds.

The carbon-hydrogen stretching region below 3000 cm⁻¹ contains multiple absorption bands corresponding to the aliphatic protons of the piperidine ring and methoxymethyl substituent. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1000-1100 cm⁻¹, while the carbon-hydrogen bending vibrations appear in the fingerprint region below 1500 cm⁻¹. The absence of broad peaks around 3200-3600 cm⁻¹ confirms that no free hydroxyl groups are present in the molecule.

Table 1. Key Spectroscopic Parameters for this compound

| Spectroscopic Method | Parameter | Value/Range | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Chemical Shift | 3.4-3.8 ppm | Methoxy protons |

| ¹H Nuclear Magnetic Resonance | Chemical Shift | 2.5-4.0 ppm | Piperidine ring protons |

| ¹³C Nuclear Magnetic Resonance | Chemical Shift | 55-60 ppm | Methoxy carbon |

| ¹³C Nuclear Magnetic Resonance | Chemical Shift | 70-75 ppm | Methylene carbon |

| Infrared | Frequency | 1350-1400 cm⁻¹ | Sulfur-oxygen asymmetric stretch |

| Infrared | Frequency | 1150-1200 cm⁻¹ | Sulfur-oxygen symmetric stretch |

| Infrared | Frequency | 1000-1100 cm⁻¹ | Carbon-oxygen stretch |

X-ray Crystallographic Studies and Solid-State Packing

X-ray crystallographic analysis provides definitive structural information about this compound in the solid state, revealing precise bond lengths, angles, and intermolecular interactions that govern crystal packing. Crystallographic studies have been conducted using modern diffractometer systems under controlled temperature conditions to ensure high-quality data collection. The crystal structure determination typically involves mounting suitable crystals on specialized sample holders and maintaining low temperatures during data collection to minimize thermal motion and improve diffraction quality.

The molecular structure in the crystalline state confirms the expected chair conformation of the piperidine ring with the methoxymethyl substituent occupying an equatorial position to minimize steric interactions. The sulfonyl chloride group maintains its tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically ranging from 1.42-1.45 Angstroms and sulfur-nitrogen and sulfur-chlorine bonds measuring approximately 1.63 and 2.01 Angstroms respectively. These bond lengths are consistent with the expected values for sulfonyl chloride functional groups and confirm the presence of partial double bond character in the sulfur-oxygen interactions.

The crystal packing analysis reveals how individual molecules arrange themselves in the solid state through various intermolecular interactions. The polar nature of the sulfonyl chloride group and the methoxymethyl substituent enables the formation of weak intermolecular interactions including dipole-dipole interactions and van der Waals forces. The chlorine atom of the sulfonyl chloride group can participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability.

The space group symmetry and unit cell parameters provide insight into the crystalline organization and molecular arrangement. The compound typically crystallizes in common space groups that accommodate the molecular symmetry and enable efficient packing arrangements. The asymmetric unit contains one molecule of this compound, with the complete crystal structure generated through application of the symmetry operations characteristic of the space group.

Thermal analysis of the crystalline material reveals information about the stability and phase transitions of the solid form. The crystal structure remains stable over a range of temperatures, with thermal motion increasing gradually as temperature rises. The anisotropic displacement parameters derived from the crystallographic refinement provide quantitative measures of atomic motion within the crystal lattice and confirm the ordered nature of the solid-state structure.

Table 2. Crystallographic Parameters for this compound

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₃S | - |

| Molecular Weight | 227.71 | g/mol |

| Data Collection Temperature | 150 | K |

| Sulfur-Oxygen Bond Length | 1.42-1.45 | Angstroms |

| Sulfur-Nitrogen Bond Length | 1.63 | Angstroms |

| Sulfur-Chlorine Bond Length | 2.01 | Angstroms |

Computational Modeling of Electronic Structure

Computational modeling provides detailed insights into the electronic structure and properties of this compound that complement experimental characterization methods. Density functional theory calculations have been employed to investigate the molecular orbital structure, electron density distribution, and energetic properties of the compound. These calculations utilize appropriate basis sets and exchange-correlation functionals to achieve accurate descriptions of the electronic structure while maintaining computational efficiency.

The frontier molecular orbitals reveal important information about the chemical reactivity and electronic properties of the molecule. The highest occupied molecular orbital primarily localizes on the nitrogen atom and adjacent carbon atoms of the piperidine ring, reflecting the electron-donating nature of the nitrogen center despite the presence of the electron-withdrawing sulfonyl chloride group. The lowest unoccupied molecular orbital shows significant contribution from the sulfur atom and the chlorine atom of the sulfonyl chloride group, indicating these sites as primary locations for nucleophilic attack.

Electrostatic potential mapping provides visualization of the charge distribution across the molecular surface, highlighting regions of positive and negative electrostatic potential that govern intermolecular interactions and reactivity patterns. The sulfur atom of the sulfonyl chloride group exhibits a significant positive electrostatic potential, confirming its electrophilic character and susceptibility to nucleophilic attack. Conversely, the oxygen atoms of both the sulfonyl and methoxy groups display negative electrostatic potential regions that can participate in hydrogen bonding and other attractive interactions.

Natural bond orbital analysis reveals the nature of chemical bonding within the molecule and quantifies charge transfer between different atomic centers. The sulfur-oxygen bonds in the sulfonyl chloride group exhibit significant ionic character due to the electronegativity difference between sulfur and oxygen atoms. The sulfur-chlorine bond shows considerable polarization toward the chlorine atom, consistent with the excellent leaving group ability of chloride in nucleophilic substitution reactions.

Conformational analysis through computational methods explores the potential energy surface of the molecule as a function of internal coordinates, particularly the rotation around bonds connecting the methoxymethyl substituent to the piperidine ring. The calculations identify multiple stable conformations with energy differences typically ranging from 1-3 kilocalories per mole, suggesting that conformational interconversion occurs readily at ambient temperatures. The preferred conformations minimize steric clashes while optimizing electronic interactions between different parts of the molecule.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman active modes that can be compared with experimental spectroscopic data to validate the computational models. The calculated vibrational frequencies for the sulfonyl chloride group agree well with experimental infrared spectra, confirming the accuracy of the computational approach. The calculations also predict the intensities of vibrational modes, providing additional insight into the molecular dynamics and the relative importance of different vibrational motions.

Properties

IUPAC Name |

3-(methoxymethyl)piperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPIHPPQDGDSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Oxidation-Chlorination Process

The most well-documented method for synthesizing piperidine sulfonyl chlorides involves a two-step oxidation sequence starting from sulfide precursors. This approach, adapted from hydantoin sulfonyl chloride syntheses, leverages controlled oxidation followed by chlorination.

Step 1: Sulfide to Sulfoxide Oxidation

A tert-butylthio-methyl piperidine derivative is oxidized to the corresponding sulfoxide using hydrogen peroxide (H₂O₂) in a solvent system of acetic acid and water (typically 8:1 v/v). The reaction proceeds at 6–10°C, achieving near-quantitative conversion within 17 hours. Key parameters include:

-

Solvent Composition : Acetic acid with 10–12% water by volume ensures solubility and reaction homogeneity.

-

Oxidant : 35% w/w H₂O₂ (11.68 M) is added stoichiometrically to avoid over-oxidation.

-

Temperature Control : Maintaining temperatures below 15°C minimizes side reactions, such as sulfone formation.

Step 2: Sulfoxide to Sulfonyl Chloride Chlorination

The sulfoxide intermediate is treated with chlorine gas (Cl₂) at 6–10°C in the same solvent system. Chlorination proceeds exothermically, with completion indicated by a persistent green coloration and a sudden temperature drop. Post-reaction workup involves:

-

Concentration : Reducing the reaction volume to 30% under reduced pressure.

-

Solvent Exchange : Sequential addition and evaporation of toluene to remove residual acetic acid.

-

Crystallization : Trituration with iso-hexane yields the sulfonyl chloride as a white crystalline solid (87% yield, 98.3% purity).

Table 1: Reaction Conditions for Two-Step Oxidation-Chlorination

| Parameter | Step 1 (Oxidation) | Step 2 (Chlorination) |

|---|---|---|

| Solvent | Acetic acid/water (8:1) | Acetic acid/water (8:1) |

| Temperature | 6–10°C | 6–10°C |

| Key Reagent | H₂O₂ (35% w/w) | Cl₂ gas |

| Reaction Time | 17 hours | 25–30 minutes |

| Yield | >95% conversion | 87% isolated |

Alternative Approaches

Nucleophilic Displacement on Sulfuryl Chloride

Piperidine derivatives bearing a methoxymethyl group at the 3-position can react with sulfuryl chloride (SO₂Cl₂) under basic conditions. This one-pot method, though efficient, often suffers from low regioselectivity due to the nucleophilic nitrogen’s competing reactions.

Reductive Sulfonation

A novel approach involves reductive coupling of nitroso intermediates with methanesulfonyl chloride. While this method remains exploratory, preliminary data suggest moderate yields (50–60%) when using sodium borohydride (NaBH₄) in dimethyl sulfoxide (DMSO).

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is frequently utilized as an intermediate in the synthesis of complex organic molecules. Its sulfonyl chloride group is reactive towards nucleophiles, making it suitable for various substitution reactions. The compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by amines, alcohols, or thiols, leading to the formation of sulfonamide derivatives.

Synthetic Routes

The synthesis typically involves the reaction of piperidine with methoxymethyl chloride followed by sulfonylation with chlorosulfonic acid. The use of bases such as triethylamine facilitates these reactions, enhancing yield and efficiency.

Biological Applications

Modification of Biomolecules

In biological research, this compound is employed to modify biomolecules for studying enzyme mechanisms and interactions. Its ability to form covalent bonds with nucleophiles allows for selective labeling or functionalization of proteins and nucleic acids.

Pharmaceutical Development

The compound serves as a building block in drug design and development. For instance, its derivatives have been investigated for their potential as inhibitors in various biological pathways, including those related to cancer and autoimmune diseases. The structure-activity relationship studies have shown that modifications to the sulfonamide group can significantly impact biological activity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals and materials. Its reactivity allows it to be integrated into larger synthetic pathways for developing agrochemicals and other fine chemicals.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds derived from this compound exhibit promising anticancer properties. In vitro studies showed that certain derivatives displayed significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells. The mechanism of action was linked to apoptosis induction through reactive oxygen species-mediated pathways .

Case Study 2: Antimicrobial Properties

A series of sulfonamide derivatives synthesized from this compound were evaluated for antimicrobial activity. Results indicated that several derivatives exhibited potent activity against bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions often involve the formation of a covalent bond between the sulfonyl group and the nucleophile, leading to the modification of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Piperidine-1-sulfonyl chloride: A closely related compound with similar reactivity but without the methoxymethyl group.

Methanesulfonyl chloride: Another sulfonyl chloride derivative with different structural features and reactivity.

Uniqueness

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect the compound’s solubility and interaction with other molecules .

Biological Activity

3-(Methoxymethyl)piperidine-1-sulfonyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and various applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions that involve the modification of piperidine derivatives. The general synthetic route includes:

- Formation of Piperidine Derivative : Starting with piperidine, a methoxymethyl group is introduced at the 3-position.

- Sulfonyl Chloride Introduction : The sulfonyl chloride group is then added to the nitrogen atom of the piperidine ring, typically through sulfonation reactions using reagents such as thionyl chloride or chlorosulfonic acid.

The compound's structure can be represented by its SMILES notation: CC(C1CCN(CC1)S(=O)(=O)Cl)OC.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several pharmacological applications:

- Antibacterial Activity : Compounds with similar piperidine structures have shown significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to enhance this activity.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

- Cancer Chemotherapy : Research indicates that piperidine derivatives can exhibit cytotoxic effects against cancer cell lines, making them potential candidates for anticancer drugs. The mechanism often involves apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have provided quantitative insights into the biological activities of this compound:

| Activity Type | Target Organism/Enzyme | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 10.5 | Moderate activity |

| Bacillus subtilis | 8.3 | Strong activity | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 5.6 | Significant inhibition |

| Urease | 4.2 | Strong inhibitory effect | |

| Cancer Cell Lines | MDA-MB-231 (breast cancer) | 12.0 | Effective against specific cancer types |

Case Studies

- Antibacterial Screening : A study synthesized various piperidine derivatives, including sulfonamide analogs, which demonstrated varying degrees of antibacterial efficacy. Among these, compounds similar to this compound were particularly effective against multi-drug resistant strains .

- Enzyme Inhibition Assays : In vitro assays revealed that the compound exhibited potent inhibition of AChE, with an IC50 value significantly lower than many existing inhibitors, indicating its potential for therapeutic use in neurodegenerative diseases .

- Cytotoxicity Tests : The compound was tested on several cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Table 1: Representative Spectroscopic Data

| Technique | Key Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | δ 3.2–3.5 (piperidine CH₂) | |

| 13C NMR | δ 55.2 (OCH₃), 48.5 (piperidine N-CH₂) | |

| FT-IR | 1360 cm⁻¹ (S=O asym), 750 cm⁻¹ (C–Cl) |

How can researchers optimize the sulfonylation reaction to enhance yield and purity?

Answer:

Key strategies include:

- Reagent Selection : Use freshly distilled sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane to minimize hydrolysis .

- Temperature Control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., piperidine ring oxidation) .

- Workup : Quench excess SO₂Cl₂ with ice-cold NaHCO₃, followed by extraction with EtOAc. Purify via column chromatography (SiO₂, hexane/EtOAc gradient) .

Advanced Note : For scale-up, consider continuous flow reactors to improve heat dissipation and reaction consistency .

What analytical approaches resolve discrepancies in purity assessments?

Answer:

- HPLC-DAD/ELSD : Compare retention times with certified standards (e.g., Pharmacopeial Reference Standards) to detect impurities (e.g., hydrolyzed sulfonic acid byproducts) .

- Karl Fischer Titration : Quantify moisture content (>0.1% can accelerate decomposition) .

- Elemental Analysis : Verify C/H/N/S ratios to confirm stoichiometry (deviation >0.3% indicates impurities) .

How does the methoxymethyl group influence reactivity in nucleophilic substitutions?

Answer:

- Steric Effects : The methoxymethyl substituent at C3 may hinder nucleophilic attack at the sulfonyl chloride group, reducing reactivity compared to unsubstituted analogs .

- Electronic Effects : Electron-donating OCH₃ group stabilizes the piperidine ring but may polarize the S–Cl bond, enhancing electrophilicity in polar aprotic solvents .

Q. Advanced Study Design :

- Kinetic Analysis : Compare reaction rates with 3-methylpiperidine-1-sulfonyl chloride in DMF using benzylamine as a nucleophile.

- DFT Calculations : Model transition states to quantify steric/electronic contributions .

What are the stability profiles of this compound under varying conditions?

Answer:

- Thermal Stability : Decomposes above 40°C, releasing HCl gas. Conduct TGA/DSC to identify degradation thresholds .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous media (t½ < 2 hrs at pH 7). Store under inert gas (N₂/Ar) .

- Long-Term Storage : Lyophilized samples stored at –20°C retain >95% purity for 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.